1,10-DISILADECANE

Description

Overview of α,ω-Disilane Architectures in Organosilicon Chemistry

α,ω-Disilanes are a class of organosilicon compounds characterized by a silicon-silicon (Si-Si) single bond, with organic substituents at the terminal silicon atoms. These structures are analogous to alkanes in their saturated Si-Si bonds, yet their electronic properties are more akin to carbon-carbon double bonds due to the higher highest occupied molecular orbital (HOMO) energy level of the Si-Si bond. researchgate.netrsc.org This unique electronic structure gives rise to properties like intramolecular σ electron delocalization, low ionization potentials, and a polarizable electronic framework. researchgate.netrsc.org

The use of disilane (B73854) units is a versatile strategy for tailoring the photophysical properties of organic materials. researchgate.net These architectures are foundational in creating novel σ-π-conjugated hybrid systems. rsc.org The synthesis of α,ω-disilanes can be achieved through methods like salt elimination reactions, involving the reaction of chlorosilanes with Grignard or organolithium reagents, and palladium-catalyzed Si-C coupling. rsc.org

Historical Context and Evolution of Research on 1,10-DISILADECANE

Early research, dating back to the 1960s and 1970s, laid the groundwork for understanding polysilanes and their derivatives, focusing on the synthesis of compounds like 1,5-dichlorodecamethylpentasilane. dtic.milresearchgate.netresearchgate.net These foundational studies explored the reactions of cyclosilanes with halogens and other reagents, leading to the preparation of various α,ω-dihalopermethylpolysilanes. researchgate.net

More recent research has expanded to investigate the surface interactions of long-chain organofunctional silanes, including this compound. researchgate.netscientific.net Studies have evaluated its interaction with metal and metalloid surfaces like titanium, silicon, and gold. researchgate.netscientific.netgelest.comresearchgate.net These investigations employ advanced analytical techniques such as X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS) to characterize the formation of self-assembled monolayers. researchgate.netscientific.net The synthesis of α,ω-bis(trihydridosilyl)alkanes, including this compound, has been a key development, enabling the study of dipodal substrate interactions. researchgate.netgelest.com

Broader Significance of this compound in Materials Science and Synthetic Chemistry

Materials science, a field that influences nearly every aspect of modern life, from energy to medicine, relies on the development of new materials with enhanced properties. novapublishers.combritannica.com Organosilicon compounds, in particular, are pivotal in this endeavor. researchgate.net

This compound and related α,ω-disilanes are significant for their ability to form self-assembled monolayers (SAMs) on various substrates. researchgate.netscientific.net This property is crucial for modifying the surface properties of materials, which has applications in electronics, coatings, and adhesion. sigmaaldrich.com For instance, studies have shown that this compound can form well-defined monolayers on titanium and silicon wafer surfaces. researchgate.netscientific.net The interaction of this compound with gold substrates has also been a subject of detailed study, using techniques like angle-resolved XPS to profile the resulting adsorbed species. gelest.comresearchgate.netresearchgate.net

In synthetic chemistry, this compound serves as a building block for more complex molecules and polymers. It has been used in the synthesis of block copolymers with the aid of metallocene catalysts. google.com Its derivatives are also being explored for their potential in creating advanced materials. cymitquimica.comsmolecule.com Furthermore, metabolites of related disiladecane compounds have been identified as potential biomarkers in cancer research, highlighting the expanding scope of these molecules. mdpi.com

| Property | Value | Reference |

| Molecular Formula | C8H22Si2 | gelest.com |

| Molecular Weight | 174.44 g/mol | gelest.com |

| Boiling Point | 35°C / 0.3 mmHg | gelest.com |

| Density (D4 20) | 0.772 g/cm³ | gelest.com |

| Refractive Index (n20/D) | 1.4461 | gelest.com |

| CAS Number | 4364-10-7 | gelest.comcfsilicones.com |

Academic Research Landscape and Future Trajectories for this compound Studies

The current research landscape for this compound is characterized by a strong focus on its application in materials science, particularly in the formation of self-assembled monolayers and surface modification. researchgate.netscientific.netgelest.comresearchgate.net The synthesis of new and functionalized disilanes continues to be an active area of investigation. researchgate.netcfsilicones.comacs.org

Future research is likely to head in several promising directions. One key area is the development of more complex molecular architectures based on the disilane framework. rsc.orgrsc.org This includes the synthesis of disilane-bridged donor-acceptor chromophores for applications in nonlinear optics and optoelectronics. rsc.org The precise synthesis of complex Si-Si molecular frameworks is a growing field that will enable the creation of novel materials with tailored properties. acs.org

Another important trajectory is the exploration of the biological and medicinal applications of disilane derivatives. The identification of a disiladecane metabolite as a potential cancer biomarker suggests that these compounds may have untapped potential in diagnostics and therapeutics. mdpi.com Further research into the synthesis and biological evaluation of labeled disilane probes could provide deeper insights into various biological processes. purdue.edu The spontaneous generation of bioactive molecules from related lipid precursors also points to new avenues for understanding cellular signaling and developing novel therapeutic strategies. acs.org

Structure

2D Structure

3D Structure

Properties

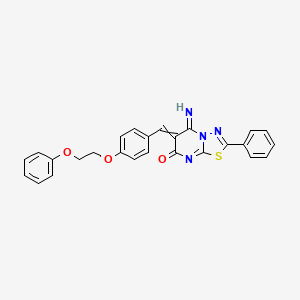

IUPAC Name |

5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O3S/c27-23-22(24(31)28-26-30(23)29-25(34-26)19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)33-16-15-32-20-9-5-2-6-10-20/h1-14,17,27H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQBBKSQGJJCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC=C5)C(=O)N=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387579 | |

| Record name | AC1MFJBY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4364-10-7 | |

| Record name | AC1MFJBY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 1,10 Disiladecane

Established Reduction-Based Synthesis Pathways for 1,10-DISILADECANE

Synthesis via Lithium Aluminum Hydride Reduction of Alkoxysilane Precursors

The synthesis of this compound can be achieved through the reduction of corresponding alkoxysilane or halosilane precursors. researchgate.net A common and effective method involves the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent. researchgate.netorgsyn.org This process is particularly useful for converting alkoxysilanes to hydridosilanes. researchgate.net The reduction of amino acids to their corresponding amino alcohols using LiAlH₄ is a well-established procedure, highlighting the reagent's broad applicability in reducing various functional groups. orgsyn.org While isolated double bonds are generally not affected by LiAlH₄, conjugated systems, such as those with a carbonyl group, can be readily reduced. researchgate.net

The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive LiAlH₄. orgsyn.orgmdpi.com The alkoxysilane precursor is added to a suspension of LiAlH₄ in THF, often at a controlled temperature to manage the reaction's exothermicity. orgsyn.org The reaction proceeds until the complete conversion of the alkoxysilane to this compound. The final product is then isolated after a careful workup procedure, which typically involves quenching the excess LiAlH₄ with a protic solvent, followed by extraction and purification. researchgate.netorgsyn.org

The general procedure for LiAlH₄ reduction involves suspending the reagent in THF under an inert atmosphere, followed by the portion-wise addition of the substrate to control the reaction rate and hydrogen evolution. orgsyn.org For instance, in the reduction of L-valine, the amino acid was added to a cooled LiAlH₄ suspension in THF over 30 minutes. orgsyn.org A similar approach can be adapted for the synthesis of this compound from its alkoxysilane precursor.

Precursor Chemistry: 1,10-Bis(triethoxysilyl)decane and Related Halosilanes

The primary precursor for the reduction-based synthesis of this compound is 1,10-bis(triethoxysilyl)decane. osti.govmdpi.com This compound belongs to a class of dipodal silanes, which are noted for their ability to form durable surface coatings. researchgate.net 1,10-Bis(triethoxysilyl)decane can be synthesized via the hydrosilylation of 1,9-decadiene (B157367) with triethoxysilane, often using a platinum-based catalyst like hexachloroplatinic acid (H₂PtCl₆). osti.gov This precursor can also be obtained from the reaction of the corresponding Grignard reagent with an excess of tetraethoxysilane (TEOS) in dry THF. mdpi.com

Alternatively, halosilane precursors such as 1,10-bis(trichlorosilyl)decane (B1592237) can be used. This halosilane can be synthesized by reacting 1,10-dichlorodecane (B1670031) with trichlorosilane (B8805176) in the presence of a catalyst like tetra-n-butylphosphonium chloride at elevated temperatures. 1,10-Bis(trichlorosilyl)decane is a versatile precursor that can undergo various substitution reactions. For example, it reacts with methanol (B129727) to form 1,10-bis(trimethoxysilyl)decane.

Advanced Synthetic Approaches to this compound and its Derivatives

Hydrosilylation-Driven Routes for Alkane-Bridged Disilanes

Hydrosilylation is a powerful and atom-economical method for the synthesis of organosilanes, including alkane-bridged disilanes. acs.orgsigmaaldrich.com This reaction typically involves the addition of a Si-H bond across a double or triple bond, catalyzed by a transition metal. acs.orgsigmaaldrich.com For the synthesis of compounds like this compound, the hydrosilylation of a diene, such as 1,9-decadiene, with a suitable silane (B1218182) is a key strategy. osti.gov

A variety of catalysts, including those based on platinum, rhodium, and ruthenium, have been developed to control the regioselectivity and stereoselectivity of hydrosilylation reactions. sigmaaldrich.com For instance, platinum catalysts like Speier's and Karstedt's catalysts are commonly used for the synthesis of trans-β-vinylsilanes. sigmaaldrich.com More recently, cobalt-based catalysts have been shown to be effective for the Markovnikov hydrosilylation of terminal alkynes, producing α-vinylsilanes. acs.org

The reaction conditions for hydrosilylation can be optimized to achieve high yields and selectivity. Factors such as the choice of catalyst, solvent, temperature, and the ratio of reactants play a crucial role. acs.org For example, a study on the dehydrogenative silylation of 4-chlorostyrene (B41422) with HSiEt₃ showed high reactivity at room temperature under solvent-free conditions. acs.org

Stereochemical Control in this compound Synthesis (if applicable)

Stereochemical control is a critical aspect of organic synthesis, influencing the three-dimensional structure and properties of molecules. numberanalytics.comresearchgate.net In the context of this compound synthesis, stereochemical control would be relevant if chiral centers are present or introduced during the synthetic process. While this compound itself is an achiral molecule, the principles of stereochemical control become important when synthesizing its substituted or more complex derivatives.

Strategies for achieving stereochemical control include the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. numberanalytics.comyoutube.com Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comyoutube.com Chiral catalysts, such as transition metal complexes with chiral ligands, can induce high levels of stereoselectivity. numberanalytics.com

For instance, in the synthesis of functionalized siladecalins, a disilanide-halosilane coupling approach was used to control the relative stereochemistry at the ring fusion. osti.gov The use of a chiral cyclohexasilane building block was explored to influence the stereochemical course of the coupling reaction. osti.gov While specific examples of stereochemical control in the synthesis of this compound are not prevalent in the searched literature, the general principles of asymmetric synthesis would be applicable to its chiral derivatives. numberanalytics.comresearchgate.netchemrxiv.org

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound through the synthetic routes described involves several fundamental reaction mechanisms.

The hydrosilylation reaction mechanism is highly dependent on the catalyst used. For platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism is widely accepted. It involves the oxidative addition of the Si-H bond to the platinum center, followed by the coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination to yield the organosilane product and regenerate the catalyst. Variations of this mechanism exist, and the exact pathway can be influenced by the specific catalyst and substrates.

In nucleophilic substitution reactions involving halosilane precursors, such as the reaction of 1,10-bis(trichlorosilyl)decane with methanol, the mechanism involves the attack of the nucleophile (methanol) on the silicon atom, leading to the displacement of the chloride leaving group. This is a fundamental reaction type in organic chemistry. youtube.com

Understanding these mechanisms is crucial for optimizing reaction conditions and for designing new synthetic routes to this compound and its derivatives. The study of reaction mechanisms often involves kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates. libretexts.org For example, deuterium (B1214612) labeling experiments can be used to determine the syn- or anti-addition nature of a hydrosilylation reaction. acs.org

Kinetic and Thermodynamic Studies of Reduction Reactions

A comprehensive understanding of the kinetic and thermodynamic parameters governing the formation of this compound through reduction reactions is crucial for optimizing its synthesis. However, specific experimental studies detailing these aspects for this compound are not extensively reported in the public domain. Generally, the synthesis of α,ω-disilaalkanes can be achieved through the reduction of corresponding α,ω-dihaloalkanes followed by silylation, or the reduction of silyl-functionalized precursors.

The thermodynamics of organosilane synthesis have been approached through computational methods, such as the Gibbs energy minimization method, to evaluate the effects of reaction conditions on product selectivity. bohrium.com For the reduction of organohalosilanes, the reactivity is influenced by the nature of the halogen and the substituents on the silicon atom. For instance, the reduction of halosilanes with organotin hydrides follows a free-radical chain mechanism where the reactivity of α-halosilanes is significantly enhanced compared to their haloalkane counterparts. researchgate.net This increased reactivity is attributed to the polar nature of the halogen abstraction step. researchgate.net

While specific kinetic and thermodynamic data for the reduction synthesis of this compound are scarce, we can consider a hypothetical reaction for illustrative purposes. The reduction of a precursor like 1,10-bis(trichlorosilyl)decane to this compound would involve the reduction of Si-Cl bonds to Si-H bonds. The thermodynamic feasibility of such a reaction would be dictated by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.

Illustrative Thermodynamic Data for a Hypothetical Reduction Reaction

| Parameter | Hypothetical Value | Significance |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | A negative enthalpy change would indicate that the reaction releases heat, making it energetically favorable. The strength of the newly formed Si-H bonds compared to the Si-Cl bonds would be a major contributing factor. |

| Entropy of Reaction (ΔS) | Variable | The change in entropy would depend on the specific reactants and products, including the phase of the reducing agent and byproducts. An increase in the number of moles of gas would lead to a positive entropy change. |

| Gibbs Free Energy (ΔG) | Negative | For the reaction to be spontaneous under standard conditions, the Gibbs free energy change must be negative. This would be favored by a negative enthalpy and a positive entropy change. |

| Activation Energy (Ea) | Positive | The kinetic barrier for the reaction. A lower activation energy would imply a faster reaction rate. This could be influenced by the choice of reducing agent and reaction conditions. |

The kinetics of such a reduction would be influenced by factors such as the concentration of reactants, temperature, and the presence of any catalysts. The study of the kinetics of the acid-catalyzed cleavage of related organosilicon compounds indicates that the reaction mechanisms can be complex and are sensitive to the electronic environment of the silicon atom. rsc.org

Catalytic Pathways for the Synthesis of this compound Analogues

The synthesis of analogues of this compound, including those with functional groups on the alkyl chain or different substituents on the silicon atoms, often relies on catalytic methods. These pathways offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Hydrosilylation is a prominent method for the formation of silicon-carbon bonds and can be employed to synthesize α,ω-disilaalkanes. nih.gov This reaction typically involves the addition of a Si-H bond across a carbon-carbon double bond, catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's or Karstedt's catalyst. nih.gov The synthesis of long-chain organofunctional silanes has been achieved through this route. researchgate.net For example, the reaction of a disilane (B73854) containing Si-H bonds with a diene could potentially yield a disiladecane analogue.

Transition-metal-catalyzed cross-coupling reactions provide another versatile route to disilane-bridged systems. nih.gov Palladium-catalyzed silylation of aryl halides with hydrosilanes has been a common method for synthesizing functional silanes. nih.gov While the cleavage of the Si-Si bond can be a challenge in these reactions, specific palladium catalysts have been developed that can achieve the silylation of arenes with hydrodisilanes without significant Si-Si bond cleavage. nih.gov This methodology opens up pathways to aromatic analogues of this compound.

Copper-catalyzed amination of silanes via nitrene insertion has been developed for the functionalization of Si-H bonds, a process that has been successfully extended to disilanes. chemistryviews.orgnih.gov This reaction, catalyzed by a copper complex, allows for the formation of Si-NH moieties while retaining the Si-H bond, offering a route to nitrogen-functionalized disilane analogues under mild conditions. chemistryviews.orgnih.gov

Other catalytic methods for the synthesis of functionalized disilaalkanes include palladium-catalyzed nucleophilic substitution of β-silyl-substituted (η3-allyl)palladium intermediates, which can lead to the formation of bisallylic disilanes. figshare.com

Summary of Catalytic Pathways for Disilaalkane Analogue Synthesis

| Catalytic Method | Catalyst Example | Reactants | Product Type | Reference |

| Hydrosilylation | Karstedt's Catalyst (Platinum-based) | Diene + Disilane (with Si-H) | α,ω-Disilaalkane | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(P(tBu)₃)₂ | Aryl dihalide + Hydrodisilane | Aryl-bridged Disilane | nih.gov |

| Copper-Catalyzed Amination | Copper(I) complex with trispyrazolylborate ligand | Disilane (with Si-H) + Nitrene precursor | Nitrogen-functionalized Disilane | chemistryviews.orgnih.gov |

| Palladium-Catalyzed Nucleophilic Substitution | Palladium complexes | β-silyl-substituted allylic acetate (B1210297) + Disilane | Bisallylic Disilane | figshare.com |

The development of these catalytic pathways is crucial for expanding the library of this compound analogues, enabling the fine-tuning of their physical and chemical properties for various applications in materials science and beyond.

Surface Chemistry and Interfacial Phenomena of 1,10 Disiladecane

Self-Assembled Monolayer (SAM) Formation from 1,10-DISILADECANE

This compound, a member of the trihydridosilane family, has demonstrated the ability to form self-assembled monolayers on a range of substrates. gelest.comresearchgate.net The formation and quality of these monolayers are highly dependent on the substrate material and the preparation of its surface.

Adsorption Mechanisms on Metallic Substrates (e.g., Gold, Titanium)

The interaction of this compound with metallic substrates like gold (Au) and titanium (Ti) is a key area of research. researchgate.netresearchgate.net Unlike traditional alkoxysilanes that require hydroxyl-rich surfaces for bonding, trihydridosilanes such as this compound can interact directly with clean, oxide-free metal surfaces. gelest.com

On gold substrates, the adsorption of this compound has been studied using techniques like angle-resolved X-ray photoelectron spectroscopy (ARXPS). gelest.comresearchgate.net These studies suggest a complex interaction where the silane (B1218182) adsorbs onto the gold surface, potentially leading to a reconstruction of the metal's topmost layer. gelest.com The proposed mechanism involves the dissociative adsorption of the silane, where hydrogen is released, followed by the insertion of silicon atoms into the surface layer. gelest.com ARXPS data for this compound on gold shows the presence of both oxidized silicon (Si+4) near the surface and elemental silicon (Si0) deeper into the substrate. researchgate.netgelest.com This suggests a multi-step process involving initial adsorption and subsequent chemical transformations. The hydrocarbon chain of the this compound molecule is observed to be oriented away from the surface. gelest.comgelest.com

For titanium substrates, trihydridosilanes have been shown to form well-defined self-assembled monolayers. researchgate.netscientific.net The interaction is strong, leading to the formation of robust organic layers. researchgate.net The relative strength of interaction for similar silanes on different metals has been observed to be in the order of Ti > Si > Au, which correlates with the relative dissolution volumes of hydrogen in these metals. gelest.com This suggests that the ability of the metal to interact with hydrogen plays a role in the adsorption process. The stability of SAMs on titanium has been a subject of investigation, with some studies indicating that while initial adsorption is strong, desorption can occur over time in certain environments. nih.gov

Table 1: Adsorption Characteristics of this compound on Metallic Substrates

| Substrate | Adsorption Mechanism Highlights | Key Findings | Analytical Techniques |

| Gold (Au) | Dissociative adsorption, surface reconstruction, silicon atom injection. gelest.com | Formation of SAMs with Si+4 at the surface and Si0 below. researchgate.netgelest.com Hydrocarbon chain oriented outwards. gelest.comgelest.com | Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS). gelest.comresearchgate.net |

| Titanium (Ti) | Strong interaction, likely involving hydrogen interaction with the metal. researchgate.netgelest.com | Forms well-defined SAMs. researchgate.netscientific.net Stability can be influenced by the surrounding environment. nih.gov | X-ray Photoelectron Spectroscopy (XPS), Reflection-Absorption Infrared Spectroscopy (RAIRS). researchgate.netscientific.net |

Interactions with Semiconductor and Metalloid Surfaces (e.g., Silicon, Silicon Dioxide)

The interaction of this compound extends to semiconductor and metalloid surfaces, most notably silicon (Si) and silicon dioxide (SiO2). researchgate.netscientific.net On silicon wafers, this compound has been shown to form well-defined self-assembled monolayers. researchgate.netscientific.net This interaction is considered to be strong and leads to stable surface modification. gelest.com The ability to form a direct Si-C bond with the silicon surface is a significant advantage, as it can create more stable interlayers compared to those formed on an oxide layer. researchgate.net

In contrast, the interaction of this compound and other hydridosilanes with silicon dioxide is minimal. researchgate.netscientific.net Studies have shown that while some initial adsorption may occur, it is not as robust as on metallic or pure silicon surfaces. gelest.com This is attributed to the fact that hydridosilanes have limited interaction with anhydrous oxide surfaces. gelest.comresearchgate.net The presence of surface hydroxyl groups, which are key for the bonding of alkoxysilanes, does not facilitate the same strong interaction with trihydridosilanes. gelest.com

Table 2: Interaction of this compound with Silicon and Silicon Dioxide

| Substrate | Interaction Type | Resulting Surface |

| Silicon (Si) | Strong, leading to the formation of stable Si-C bonds. researchgate.netgelest.comresearchgate.net | Well-formed self-assembled monolayer. researchgate.netscientific.net |

| Silicon Dioxide (SiO2) | Minimal interaction. researchgate.netgelest.comscientific.net | Poorly formed or no stable monolayer. researchgate.netscientific.net |

Influence of Surface Preparation on this compound SAM Quality and Coverage

The quality and coverage of self-assembled monolayers formed from this compound are critically dependent on the preparation of the substrate surface. A clean environment is paramount to prevent contamination that can disrupt the formation of a high-quality SAM. sigmaaldrich.com For instance, contaminants like silanes or poly(dimethylsiloxane) can easily cross-contaminate surfaces and affect monolayer quality. sigmaaldrich.com

For metallic substrates like gold and titanium, it is crucial to have an oxide-free surface to enable the direct interaction of the trihydridosilane. gelest.com This often involves specific cleaning procedures to remove any existing oxide layers and other contaminants. For silicon substrates, hydrogen-termination is a common preparation step to create a reactive surface for silane attachment. researchgate.net

The general methods for surface preparation to ensure a sound substrate for coating include mechanical methods like steel shot blasting or abrasive blasting and chemical methods to remove contaminants and ensure the desired surface chemistry. sherwin-williams.com The goal is to create a surface that is both clean and has the appropriate reactivity for the desired silane to form a dense and well-ordered monolayer.

Surface Derivatization and Functionalization mediated by this compound

Beyond forming simple monolayers, this compound serves as a platform for the derivatization and functionalization of various surfaces, enabling the engineering of complex molecular architectures. researchgate.net

Derivatization of Micro- and Nanoparticles using this compound

This compound and similar long-chain organofunctional silanes have been synthesized for the purpose of derivatizing micro- and nanoparticles. researchgate.net The ability of these silanes to form stable layers on various materials makes them suitable for modifying the surface properties of particles. This can be used to improve their dispersion in different media, to add specific functionalities for targeted interactions, or to create protective coatings. The functional groups on the silane can be tailored for specific applications, such as enabling "click" chemistry on the surface of nanoparticles. gelest.com

Engineering of Molecular Films and Architectures

The formation of self-assembled monolayers from this compound is a foundational step in the bottom-up engineering of more complex molecular films and architectures. researchgate.net By using silanes with specific functional end groups, it is possible to build multi-layered structures or to attach other molecules, such as proteins, to the surface. researchgate.net The dipodal nature of this compound, with reactive silane groups at both ends, offers the potential for creating cross-linked networks or for bridging between different surfaces or particles. This capability is crucial for the development of advanced materials with tailored surface properties for applications in areas like biosensors and electronics. researchgate.netresearchgate.net

Post-Deposition Chemical Transformations of this compound-Derived Layers

Layers derived from this compound deposited on various substrates can undergo subsequent chemical transformations to alter their physical and chemical properties. These post-deposition treatments are critical for converting the initial organosilane layer into functional inorganic thin films or for introducing specific chemical reactivity to the surface. The initial deposition often involves the dissociative adsorption of the silane, followed by an insertion of silicon atoms into the top layer of the substrate. gelest.com Subsequent transformations are typically achieved through thermal annealing in the presence of reactive gases.

Conversion to Silicon Nitrides and Oxides for Thin Film Applications

The transformation of this compound-derived layers into silicon nitride (SiNₓ) and silicon oxide (SiO₂) is a key process for creating dielectric thin films for electronic and optical applications. This conversion leverages the reactivity of the silicon atoms in the deposited layer.

Conversion to Silicon Nitride (SiNₓ): The formation of silicon nitride films from a silane-derived layer is typically achieved by thermal treatment in a nitrogen-containing atmosphere, such as ammonia (B1221849) (NH₃). The process involves pulsing ammonia gas over the substrate heated to a specific temperature. gelest.com For silane-based self-assembled monolayers (SAMs), conversion to silicon-nitrogen films generally requires a minimum temperature of 200°C, with more acceptable silicon-to-nitrogen ratios achieved at temperatures of 300°C or higher under tested conditions. gelest.com The reaction involves the conversion of Si-Si or Si-C bonds present in the initial layer to Si-N(H)-Si bonds. google.com Plasma-enhanced atomic layer deposition (PEALD) is another advanced method for forming high-quality silicon nitride films, where a silicon precursor is exposed to nitrogen plasma. google.com

Conversion to Silicon Oxide (SiO₂): The conversion to silicon oxide is generally more facile than conversion to silicon nitride. gelest.com This oxidation process can be carried out by exposing the this compound-derived layer to an oxygen source, such as water vapor, oxygen gas, or ozone, often at elevated temperatures. gelest.comgoogle.com For some silane SAMs, essentially complete conversion to SiO₂ can occur after pulsed exposure to a water vapor/ammonia mixture at temperatures above 200°C. gelest.com In chemical vapor deposition (CVD) processes using precursors with Si-Si bonds, an initial film containing Si-N(H)-Si bonds can be deposited and subsequently converted to Si-O-Si bonds through a steam anneal. google.com Low-temperature conversion is also possible using photochemical methods, where ultraviolet (UV) radiation in an oxidative atmosphere transforms the precursor film into a metal oxide. frontiersin.org

Angle-resolved X-ray photoelectron spectroscopy (ARXPS) has been used to study layers of this compound on gold substrates. These studies provide insight into the composition before and after transformation. For instance, the depth profile can reveal the ratio of carbon to oxidized silicon (Si⁺⁴) and the relative locations of elemental silicon (Si⁰) and Si⁺⁴ within the layer, indicating the extent of surface oxidation. researchgate.netresearchgate.net

| Target Film | Reactant Gas | Typical Temperature Range (°C) | Key Findings | Source |

|---|---|---|---|---|

| Silicon Nitride (SiNₓ) | Ammonia (NH₃) | 200 - 300°C | Minimum temperature for conversion is ~200°C; higher temperatures (~300°C) improve Si:N ratio. | gelest.com |

| Silicon Oxide (SiO₂) | Water Vapor (H₂O) / Oxygen (O₂) | >200°C | Conversion is generally more facile than for SiNₓ; can achieve complete conversion. | gelest.com |

| Silicon Oxide (SiO₂) | Ozone (O₃) | 50 - 400°C | Used in pulsed deposition methods (like ALD) to oxidize the adsorbed silane layer. | google.com |

Strategies for Tailoring Surface Functionality and Reactivity

Beyond complete conversion to inorganic films, post-deposition modifications can be used to tailor the surface chemistry for specific applications, such as creating specific binding sites for sensors or improving adhesion to subsequent layers. researchgate.netnih.gov Silylation, or silane grafting, is a powerful and widely used method to modify inorganic materials by forming covalent bonds between the silane and the substrate surface. appliedmineralogy.com

One primary strategy involves using functional silanes during the initial deposition. While this article focuses on this compound, the principles of using other functional silanes are relevant. For example, organotrihydridosilanes with terminal functional groups (e.g., bromo, amino, or alkene groups) can be grafted onto surfaces. researchgate.net These functional groups can then undergo standard chemical transformations to introduce a wide range of functionalities. researchgate.net

Another strategy is the partial transformation of the this compound layer. By controlling the reaction conditions (e.g., temperature, reactant exposure time), it is possible to achieve a surface that has both hydrocarbon characteristics from the decane (B31447) backbone and reactive sites from partial oxidation or nitridation. This allows for a fine-tuning of surface properties like hydrophobicity and chemical reactivity. researchgate.net The goal is to fundamentally change how the material's surface interacts with other substances. quora.com

The choice of substrate and its preparation are also crucial. The interaction of hydridosilanes, including this compound, is strong with clean metal surfaces but minimal with anhydrous oxide surfaces. gelest.comresearchgate.net Therefore, surface modification strategies often begin with an oxide-free substrate to ensure effective grafting of the initial silane layer.

| Strategy | Description | Example/Application | Source |

|---|---|---|---|

| Functional Silane Grafting | Using silanes with specific terminal groups (e.g., -Br, -NH₂, -CH=CH₂) to introduce chemical handles. | A bromo-terminated silane can be converted to azide, amine, or alkyne surfaces for further chemical reactions, such as loading antibiotics. | researchgate.net |

| Controlled Partial Transformation | Incomplete conversion to oxide or nitride to create a hybrid organic-inorganic surface with tuned properties. | Partially oxidizing a hydrocarbon silane layer to balance hydrophobicity and introduce reactive hydroxyl groups. | researchgate.net |

| Induced Hydrolysis Silylation | Using a water-rich substrate to promote the hydrolysis and grafting of silanes onto a surface. | Grafting silanes like APTES and TEOS onto layered double hydroxides (LDH) to modify surface properties. | appliedmineralogy.com |

Advanced Spectroscopic and Structural Characterization of 1,10 Disiladecane

Spectroscopic Analysis of 1,10-DISILADECANE in Solution and on Surfaces

Spectroscopic methods are crucial for elucidating the molecular structure and surface chemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound. While specific NMR data for this compound is not extensively available in the provided search results, general principles of ¹H and ²⁹Si NMR can be applied to predict and interpret its spectra.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons in the alkyl chain and the protons attached to the silicon atoms. The chemical shifts (δ) of the methylene (B1212753) (CH₂) protons would likely appear in the typical alkane region, while the Si-H protons would have a distinct chemical shift. caltech.eduresearchgate.net

²⁹Si NMR Spectroscopy : ²⁹Si NMR provides direct information about the silicon environment. huji.ac.ilmdpi.com For this compound, a signal corresponding to the silicon atoms in the H₃Si- group would be expected. The chemical shift of this signal would be influenced by the long alkyl chain attached to it. researchgate.netpascal-man.com ²⁹Si NMR is particularly useful for studying the reactions of this compound, such as its interaction with surfaces, by observing changes in the silicon chemical shift upon bond formation. researchgate.net

A related compound, 1,10-dichlorodecane (B1670031), shows characteristic ¹H NMR signals for its methylene protons. chemicalbook.com While not a direct analogue, this data suggests the type of information that can be gleaned from the ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H and ²⁹Si NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Si-H ₃ | ~3.5 - 4.5 | The exact shift depends on the solvent and concentration. |

| ¹H | -CH₂-Si- | ~0.5 - 1.0 | Protons on the carbon adjacent to silicon. |

| ¹H | -CH₂- | ~1.2 - 1.6 | Protons in the middle of the alkyl chain. |

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) spectroscopy and reflection-absorption infrared spectroscopy (RAIRS) are instrumental in identifying the functional groups and bonding characteristics of this compound, especially when it forms thin films on substrates. pressbooks.pubbruker.comresearchgate.net

FTIR Spectroscopy : In an FTIR spectrum of this compound, characteristic absorption bands for Si-H and C-H stretching and bending vibrations would be prominent. The Si-H stretching vibration typically appears in the region of 2100-2200 cm⁻¹. The C-H stretching vibrations of the methylene groups are expected around 2850-2960 cm⁻¹.

RAIRS : RAIRS is a highly sensitive technique for studying the orientation of molecules in self-assembled monolayers on metal surfaces. scientific.netresearchgate.net For this compound monolayers on substrates like gold or titanium, RAIRS can provide information about the ordering and orientation of the alkyl chains and the Si-H groups. scientific.netresearchgate.net

Studies have utilized RAIRS to confirm the formation of self-assembled monolayers of this compound on titanium and silicon wafer surfaces. scientific.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Si-H Stretch | H₃Si- | 2100 - 2200 | FTIR, RAIRS |

| C-H Stretch (asymmetric) | -CH₂- | ~2925 | FTIR, RAIRS |

| C-H Stretch (symmetric) | -CH₂- | ~2855 | FTIR, RAIRS |

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. scientific.netresearchgate.net When this compound is deposited on a substrate, XPS can be used to analyze the resulting thin film. scientific.netresearchgate.net

Elemental Analysis : XPS survey scans of surfaces treated with this compound reveal the presence of silicon, carbon, and often oxygen (due to atmospheric exposure). gelest.comresearchgate.net The substrate elements, such as gold, are also detected. gelest.comresearchgate.net

Chemical State Analysis : High-resolution XPS spectra of the Si 2p and C 1s regions provide information about the chemical bonding. For instance, the Si 2p spectrum can distinguish between elemental silicon (Si⁰) and oxidized silicon species (Si¹⁺, Si²⁺, etc.). rsc.orgresearchgate.net The C 1s spectrum can differentiate between C-C/C-H bonds and C-Si bonds. rsc.org In studies of this compound on gold, the Si 2p spectrum shows both oxidized silicon (SiOₓ) and elemental silicon (Si⁰), suggesting complex interactions with the surface and atmosphere. gelest.com

Table 3: Typical XPS Binding Energies for this compound Films

| Element | Orbital | Binding Energy (eV) | Assignment |

|---|---|---|---|

| Si | 2p | ~99-100 | Si⁰ (Elemental Silicon) |

| Si | 2p | ~101-104 | SiOₓ (Oxidized Silicon) |

| C | 1s | ~284-285 | C-C, C-H |

| C | 1s | ~283-284 | C-Si |

Angle-resolved XPS (ARXPS) is a non-destructive technique used to determine the thickness and composition of ultra-thin films by varying the angle at which photoelectrons are collected. thermofisher.commeasurlabs.com This method is particularly valuable for characterizing the layered structures formed by this compound on substrates. gelest.comgelest.com

By analyzing the XPS signal intensity as a function of the take-off angle, a depth profile of the elements can be constructed. leica-microsystems.com In the case of this compound on a gold surface, ARXPS has been used to show that the carbon from the hydrocarbon bridge is more concentrated at the surface, while silicon and oxygen are found at or below the surface. gelest.com This suggests a specific orientation of the molecule upon adsorption. gelest.comresearchgate.netresearchgate.net

The ability of ARXPS to provide depth information without sputtering is a significant advantage, especially for delicate organic layers that can be damaged by ion bombardment. thermofisher.comquases.com

Table 4: ARXPS Depth Profiling Insights for this compound on Gold

| Element | Observed Trend with Increasing Depth (Decreasing Take-off Angle) | Interpretation |

|---|---|---|

| Carbon (C) | Decreases | The hydrocarbon chain is oriented away from the substrate. |

| Silicon (Si) | Increases | The silicon headgroups are at or near the substrate interface. |

| Oxygen (O) | Increases | Oxygen is associated with the silicon at the interface. |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. orslabs.comshimadzu.com It is an essential tool for assessing the purity of this compound and for identifying the products of its reactions. unar.ac.idnih.gov

Purity Analysis : A GC-MS analysis of a this compound sample would ideally show a single major peak in the chromatogram, corresponding to the pure compound. The retention time of this peak is characteristic of this compound under the specific GC conditions. Any additional peaks would indicate the presence of impurities.

Reaction Product Identification : When this compound is used in a chemical reaction, GC-MS can be employed to separate and identify the various products formed. researchgate.net The mass spectrum of each component provides a molecular fingerprint, often allowing for unambiguous identification by comparison with spectral libraries. While specific GC-MS data for this compound was not found in the search results, the general methodology is widely applicable.

Table 5: Hypothetical GC-MS Data for this compound Analysis

| Parameter | Expected Result for Pure this compound |

|---|---|

| Retention Time | A specific time dependent on the GC column and temperature program. |

| Mass Spectrum (Molecular Ion) | A peak corresponding to the molecular weight of this compound. |

Morphological and Microstructural Characterization of this compound-Modified Substrates

The formation of thin films and self-assembled monolayers of this compound on various substrates leads to changes in the surface morphology and microstructure. vjs.ac.vn These changes can be investigated using various microscopy and surface analysis techniques.

Research has shown that this compound can form self-assembled monolayers on substrates like titanium and silicon wafers. scientific.netresearchgate.net The quality and structure of these layers are influenced by the substrate material and the deposition conditions. For example, monolayer formation is reportedly more effective on titanium and silicon compared to silicon dioxide. scientific.netresearchgate.net

Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) would be suitable for visualizing the surface topography and morphology of these modified substrates, revealing information about the uniformity, coverage, and potential for island formation in the this compound film. arxiv.orgaps.org While direct morphological data for this compound was not available in the search results, the successful formation of monolayers implies a significant modification of the substrate's microstructure. scientific.netresearchgate.net

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,10-dichlorodecane |

| 1,4-disilabutane |

| 11-bromoundecylsilane |

| octadecylsilane |

| octadecyldimethylsilane |

| octylsilane |

| octyldimethylsilane |

| silicon dioxide |

| titanium |

| gold |

Microscopic Techniques for Film Characterization (e.g., AFM, SEM)

Atomic Force Microscopy (AFM) operates by scanning a sharp tip over a sample surface, allowing for three-dimensional imaging with sub-nanometer resolution. spectraresearch.comazonano.comoxinst.com For a thin film of a compound like this compound, AFM could provide critical data on:

Surface Roughness: Quantifying the smoothness or irregularity of the film surface.

Film Uniformity and Thickness: Assessing the consistency of the film and measuring its thickness by creating a scratch and imaging the step height. spectraresearch.com

Nanoscale Features: Identifying the presence of domains, aggregates, or defects on the surface. azonano.com

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. researchgate.net It offers a larger field of view compared to AFM and provides information on:

Surface Topography: Revealing the surface features and texture of the film. researchgate.net

Morphology: Visualizing the shape and size of any particles or grains within the film. researchgate.net

Compositional Contrast: When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental analysis of the film's surface.

The complementary nature of AFM and SEM would offer a comprehensive understanding of the surface characteristics of this compound films, from broad morphological features down to nanoscale surface texture. spectraresearch.com

X-ray Diffraction (XRD) Studies on Crystalline Phases (if applicable)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases of a material and determine its crystal structure. materianova.bescribd.comdrawellanalytical.compdx.edu The technique relies on the constructive interference of a monochromatic X-ray beam scattered at specific angles from the atomic planes within a crystal lattice, governed by Bragg's Law. pdx.edu

Currently, there is a lack of published X-ray diffraction data specifically for this compound in the scientific literature. Therefore, its crystalline structure, including lattice parameters and space group, has not been experimentally determined and reported.

Should crystalline this compound be synthesized and analyzed by XRD, the resulting diffraction pattern would provide a unique "fingerprint" of its atomic arrangement. scribd.com Analysis of this pattern could yield crucial information such as:

Identification of Crystalline Phases: Confirming the presence of a crystalline structure and identifying different polymorphs if they exist. materianova.bescribd.com

Determination of Crystal Structure: Elucidating the precise arrangement of atoms in the unit cell. drawellanalytical.com

Crystallite Size and Strain: Analyzing the peak broadening in the diffraction pattern can provide information about the average size of the crystalline domains and any strain within the lattice.

Computational and Theoretical Investigations of 1,10 Disiladecane

Quantum Chemical Calculations for 1,10-DISILADECANE Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed view of the electronic properties and reactivity of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It has become a popular and versatile method in computational chemistry and physics. wikipedia.org The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined as a functional of the electron density. mpg.deyoutube.com This approach is computationally more feasible than traditional methods that solve for the many-electron wavefunction. mpg.de

In the context of organosilanes like this compound, DFT is employed to understand the nature of chemical bonds, charge distribution, and molecular orbitals. compmatphys.orgnih.gov By analyzing the electron density, one can characterize the bonding within the molecule, distinguishing between covalent, ionic, and van der Waals interactions. compmatphys.org For instance, the charge density difference plots can reveal how electron density is redistributed when atoms form bonds. compmatphys.org

DFT calculations can elucidate the electronic properties that govern the reactivity and interaction of this compound with surfaces. The calculated electronic structure helps in understanding how the molecule will behave in various chemical environments, for example, in the formation of self-assembled monolayers (SAMs). mdpi.comresearchgate.net The accuracy of DFT calculations depends on the chosen functional and basis set. researchgate.net While many functionals are available, their performance can vary for specific properties and systems, necessitating careful benchmarking against experimental data or higher-level theoretical methods when available. researchgate.net

| DFT Functional | Basis Set | Typical Application | Key Insight |

|---|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization, Electronic Properties | Provides a good balance of accuracy and computational cost for molecular structures. mdpi.comresearchgate.net |

| PBEPBE | Triple-zeta basis sets | Thermochemistry, Reaction Energies | Offers improved accuracy for energy calculations compared to double-zeta basis sets. researchgate.net |

| M06-2X | 6-311+G(2d,p) | Non-covalent interactions, Reaction barriers | Suitable for studying systems where dispersion forces are important. researchgate.net |

Theoretical Prediction of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry provides powerful tools for elucidating the step-by-step sequence of elementary reactions that constitute a reaction mechanism. wikipedia.org Understanding the reaction mechanism is crucial for controlling chemical reactions and designing new catalysts. mit.edu A key aspect of this is the identification of transition states, which are the high-energy, fleeting structures that connect reactants and products. mit.edunih.gov

For reactions involving this compound, such as its hydrolysis or its reaction with a surface to form a self-assembled monolayer, theoretical methods can map out the potential energy surface. This allows for the calculation of activation energies and the characterization of transition state geometries. mit.edusciencedaily.com Methods like the Nudged Elastic Band (NEB) are commonly used to find the minimum energy path between reactants and products, thereby locating the transition state. sciencedaily.comdb-thueringen.de

The calculated transition state structures provide insights into the bond-breaking and bond-forming processes. db-thueringen.de For example, in the hydrolysis of a silane (B1218182), calculations can show the approach of a water molecule and the subsequent cleavage of the Si-O bond. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed, where the reactive center (e.g., the silicon atom and its immediate neighbors) is treated with a high level of quantum theory, while the rest of the system is described by a more computationally efficient molecular mechanics force field. nih.gov This approach is particularly useful for studying reactions in condensed phases or in large systems like enzyme active sites. nih.gov

Recent advances in machine learning are also being applied to predict transition state structures more rapidly than traditional quantum chemistry methods, which could accelerate the design of new reactions and materials. mit.edu

| Computational Method | Objective | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Nudged Elastic Band (NEB) | Find the minimum energy path for a reaction. sciencedaily.comdb-thueringen.de | Transition state structure and activation energy barrier. sciencedaily.com | Predicting the mechanism of surface attachment or hydrolysis. |

| QM/MM Simulations | Model reactions in large, complex environments. nih.gov | Accurate description of the reactive site while including environmental effects. nih.gov | Simulating the formation of a SAM on a substrate in the presence of solvent. |

| Machine Learning Models | Rapidly predict transition state structures. mit.edu | Fast screening of potential reaction pathways. mit.edu | High-throughput screening of conditions for controlled surface modification. |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamics, and structural properties of molecules like this compound. mdpi.comrsc.org

Conformational Analysis and Flexibility of this compound Chains

By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the transitions between different conformations and determine their relative stabilities. researchgate.net The flexibility of the chain is a key factor in how the molecule interacts with surfaces and with other molecules. For example, in the process of forming a self-assembled monolayer, the ability of the chain to adopt an extended conformation is crucial for achieving a well-ordered structure. pusan.ac.kr

The results of these simulations can be used to calculate thermodynamic properties such as conformational entropy and free energy landscapes. rsc.org These analyses reveal the most probable conformations and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic behavior.

Modeling Interfacial Adsorption and SAM Formation of this compound

Molecular dynamics simulations are extensively used to model the process of self-assembled monolayer (SAM) formation on various substrates. pusan.ac.krunipi.itpsu.edu For this compound, simulations can model the adsorption of individual molecules from a solution or vapor phase onto a surface, such as silicon oxide or gold. researchgate.netmdpi.com

These simulations can provide a molecular-level understanding of the factors that influence the structure and quality of the resulting SAM. Key parameters that can be investigated include the strength of the interaction between the silane headgroup and the substrate, the density of molecules on the surface, and the temperature. pusan.ac.kr For instance, simulations have shown that a stronger molecule-substrate binding strength can lead to a more ordered monolayer. pusan.ac.kr

MD simulations can also be used to study the tribological properties of SAMs, such as friction and wear. psu.edu By simulating the sliding of a tip over the monolayer surface, researchers can investigate how the structure of the SAM affects its frictional properties. psu.edu Furthermore, computational models can be used to predict the interfacial tension and adsorption behavior of surfactants like this compound at fluid-fluid interfaces. rsc.orgnsf.govnih.gov

Advanced Computational Methodologies for Organosilane Research

The field of computational chemistry is constantly evolving, with the development of new methods and algorithms that enhance the accuracy and efficiency of simulations. For organosilane research, these advancements are enabling more complex and realistic models.

Advanced computational methodologies include the development of more accurate force fields for molecular dynamics simulations, which are parameterized to better reproduce the properties of organosilanes. There is also a continuous effort to develop more robust and accurate density functionals for DFT calculations, particularly for describing non-covalent interactions which are crucial in self-assembly processes. nih.gov

Furthermore, multiscale modeling approaches are becoming increasingly important. mdpi.com These methods combine different levels of theory to study phenomena that span multiple length and time scales. For example, a quantum mechanical description of the bond formation between a silane and a surface can be combined with a classical molecular dynamics simulation of the subsequent monolayer assembly. This allows for a comprehensive understanding of the entire process, from the initial chemical reaction to the final macroscopic properties of the material. The integration of machine learning techniques with traditional simulation methods is also a promising area of research, with the potential to significantly accelerate the discovery and design of new organosilane-based materials and technologies. mit.edutum.de

Development of Force Fields for Accurate Simulation of this compound and Related Polymers

The accurate simulation of this compound and its corresponding polymers is fundamental to predicting their physical, chemical, and material properties. Molecular dynamics (MD) and Monte Carlo (MC) simulations rely on force fields—a set of potential energy functions and associated parameters—to describe the interactions between atoms. The development of a robust force field is a critical first step for any meaningful computational investigation.

A force field for this compound must accurately model the intramolecular and intermolecular forces. These include parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions, such as van der Waals and electrostatic forces. For organosilicon compounds, parameterization can be challenging due to the unique electronic structure and bonding characteristics of silicon compared to carbon.

The development process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on this compound and smaller, representative fragments to obtain reference data. This includes optimized geometries, conformational energy profiles, and vibrational frequencies.

Parameter Fitting: The force field parameters are adjusted to reproduce the QM data as closely as possible. This often involves a least-squares fitting procedure.

Validation: The newly developed force field is tested by simulating bulk properties, such as density, heat of vaporization, and radial distribution functions, and comparing the results with available experimental data or more extensive theoretical calculations.

While specific force fields exclusively designed for this compound are not widely documented in publicly available literature, researchers often adapt existing, well-established force fields like COMPASS, PCFF, or general AMBER and CHARMM force fields by developing new parameters for the silicon-containing fragments. The goal is to create a transferable set of parameters that can accurately model not only this compound but also related polysilanes and copolymers, enabling the study of phenomena like polymer chain dynamics, self-assembly, and interactions with surfaces. researchgate.net

Table 1: Essential Parameters for a this compound Force Field

| Parameter Type | Description | Relevant Atomic Interactions |

| Bond Stretching | Energy required to stretch or compress a chemical bond from its equilibrium length. | Si-C, C-C, C-H, Si-H |

| Angle Bending | Energy required to bend the angle between three connected atoms. | Si-C-C, C-Si-C, H-C-H, Si-C-H |

| Torsional (Dihedral) | Energy associated with the rotation around a central bond, describing the conformation of four connected atoms. | H-Si-C-C, C-Si-C-C, Si-C-C-C |

| Non-Bonded (van der Waals) | Short-range repulsive and long-range attractive forces between atoms not directly bonded. | All atom pairs |

| Non-Bonded (Electrostatic) | Coulombic interactions between atoms based on their partial atomic charges. | All atom pairs |

This structured approach ensures that the resulting simulations can provide valuable insights into the material's behavior at a molecular level, guiding experimental efforts in designing new materials.

Machine Learning and AI Applications in this compound Research

Property Prediction and Optimization: Machine learning models, particularly neural networks and support vector machines, can be trained on datasets of known polymers to predict the properties of new, hypothetical structures. mdpi.comresolvemass.ca For this compound-based polymers, ML models could predict key characteristics such as thermal stability, mechanical strength, dielectric constant, and gas permeability based solely on the monomer structure and polymer architecture. resolvemass.ca This allows for rapid virtual screening of numerous candidate materials without the need for costly and time-consuming synthesis and testing. resolvemass.ca

Inverse Design: A particularly transformative application of AI is inverse design. mdpi.com Instead of predicting the properties of a given structure, inverse design models start with a set of desired properties and generate chemical structures that are likely to exhibit them. resolvemass.ca For instance, if a high-performance dielectric material with specific thermal stability is needed for an aerospace application, an AI algorithm could propose novel co-polymers of this compound that meet these criteria. technologynetworks.com This approach flips the traditional trial-and-error research model, making the discovery process more targeted and efficient. mdpi.com

Accelerating Simulations and Data Analysis: AI can also enhance traditional computational methods. For example, ML potentials can be developed to replace or augment classical force fields, offering a balance of quantum-level accuracy and classical speed for molecular dynamics simulations. Furthermore, AI algorithms are adept at analyzing large datasets generated from simulations or high-throughput experiments, identifying complex structure-property relationships that may not be apparent to human researchers. nih.gov In the context of organosilicon polymers, AI can help understand how molecular features influence macroscopic properties, leading to more rational material design. aip.org

Table 2: Potential AI and Machine Learning Applications for this compound

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms like Neural Networks or Random Forests to predict material properties from chemical structure. wikipedia.org | Rapidly estimate the thermal, mechanical, and electrical properties of novel polymers derived from this compound. resolvemass.catechnologynetworks.com |

| Inverse Design | Employing generative models (e.g., GANs, VAEs) to design new molecules with specific target properties. resolvemass.ca | Generate synthesizable polymer structures based on this compound that are optimized for applications like energy storage or coatings. mdpi.comtechnologynetworks.com |

| Process Optimization | Applying ML to analyze experimental data and identify optimal reaction conditions (e.g., temperature, catalyst, pressure). | Improve the yield, purity, and consistency of this compound synthesis and its subsequent polymerization. resolvemass.ca |

| Image Analysis | Using deep learning (e.g., CNNs) to analyze microscopy images of polymer samples. nih.gov | Automatically characterize the morphology and phase behavior of this compound-based polymer blends and composites. |

The application of these data-driven approaches holds the potential to unlock new possibilities for this compound and its derivatives, positioning them as building blocks for the next generation of advanced materials. aip.org

Advanced Materials Applications and Research Prospects of 1,10 Disiladecane

Integration of 1,10-DISILADECANE in Polymer Science

This compound, a member of the organofunctional long-chain alkylfunctional silanes, is a subject of research for its potential applications in polymer science. Its unique structure, featuring a decane (B31447) chain with silicon atoms at both ends, allows it to be integrated into various polymeric systems, influencing their synthesis and final properties.

This compound can serve as a precursor in the synthesis of silicon-containing polymers. These polymers, such as polysilanes and polysiloxanes, are known for their unique thermal and electronic properties. The synthesis often involves the hydrolysis and condensation of silane (B1218182) monomers. google.com The bifunctional nature of this compound, with reactive sites at both silicon atoms, allows it to act as a building block for linear polymer chains. msu.edu

The general process for creating polysiloxanes, for instance, often starts with the hydrolysis of dichlorodimethylsilane (B41323) to form both cyclic and linear species. msu.edu These can then be polymerized through a process called equilibration, which involves the continuous breaking and reforming of Si-O linkages, often catalyzed by acid or base, to achieve a thermodynamically stable state. msu.edu While specific examples detailing the direct use of this compound in large-scale industrial polymerization are not extensively documented in the provided results, its fundamental structure suggests its potential as a monomer for creating polymers with a flexible hydrocarbon backbone integrated with silicon-based functionalities. Research has explored the synthesis of various organofunctional long-chain alkylfunctional silanes for creating molecular monolayers and films. researchgate.net

Table 1: Potential Role of this compound in Polymer Synthesis

| Polymer Type | Potential Role of this compound | Resulting Polymer Feature |

|---|---|---|

| Polysilanes | Monomer unit | Introduction of a flexible C10 alkyl spacer |

| Polysiloxanes | Co-monomer | Modification of backbone flexibility and hydrophobicity |

| Hybrid Polymers | Linker | Connecting organic and inorganic polymer segments |

As a bifunctional molecule, this compound can act as a crosslinking agent, forming bridges between polymer chains to create a network structure. cmu.edu Crosslinking significantly alters the properties of polymers, often transforming thermoplastics into thermosets, increasing thermal stability, and enhancing mechanical strength. cmu.edunih.gov The length and flexibility of the decane chain in this compound would influence the properties of the resulting crosslinked network.

The process of crosslinking involves the chemical reaction of the silane's reactive groups with the polymer chains. nih.gov The degree of crosslinking is a critical parameter that determines the final properties of the material; a higher degree of crosslinking generally leads to a more rigid and less swellable network. nih.govconicet.gov.ar In hybrid materials, this compound could potentially link inorganic components, such as silica (B1680970) nanoparticles, with an organic polymer matrix, thereby improving the compatibility and performance of the composite material.

The incorporation of this compound into a polymer can have a profound impact on its architecture, rheology (flow behavior), and mechanical properties. The introduction of a long, flexible decane chain can increase the free volume within the polymer, potentially lowering the glass transition temperature and modifying the material's flexibility. tainstruments.com

The architecture of a polymer, whether linear, branched, or crosslinked, is a key determinant of its properties. cmu.edu By acting as a crosslinker, this compound contributes to the formation of a network architecture. cmu.edu The density of these crosslinks affects the material's rigidity and elasticity. cmu.edu For instance, networks with a low density of long, flexible crosslinks tend to be rubbery and elastic. cmu.edu

The rheological properties of a polymer melt or solution are also sensitive to its molecular architecture. The presence of long-chain branches or crosslinks introduced by molecules like this compound can increase viscosity at low shear rates. Furthermore, the mechanical properties, such as tensile strength and elongation at break, are directly linked to the polymer's structure and the degree of crosslinking. mdpi.com An increase in crosslink density generally leads to higher stiffness and strength but may reduce toughness. nih.gov

Table 2: Influence of this compound on Polymer Properties

| Property | Influence of this compound Integration |

|---|---|

| Architecture | Can induce linear, branched, or crosslinked structures. |

| Rheology | Affects viscosity and flow behavior. |

| Mechanical Properties | Modifies stiffness, strength, and elasticity. |

| Thermal Properties | Can alter glass transition and melting temperatures. tainstruments.com |

Catalysis Research Involving this compound Derivatives

The field of catalysis often utilizes solid supports to anchor active catalytic species, a practice known as heterogeneous catalysis. essentialchemicalindustry.orgpressbooks.pub Derivatives of this compound are being explored for their potential in creating these catalytic scaffolds.

This compound can be used to form self-assembled monolayers on various substrates, including metals like gold and titanium, as well as silicon. researchgate.netresearchgate.netresearchgate.net This ability to form ordered layers on surfaces makes it a candidate for creating scaffolds for supported catalysts. The process involves the interaction of the trihydridosilane groups at the ends of the this compound molecule with the substrate surface. researchgate.netresearchgate.net

Once the this compound scaffold is in place, catalytically active metal nanoparticles or complexes can be attached. The decane chain acts as a flexible spacer, and the terminal silicon groups provide anchor points. This approach allows for the precise placement and dispersion of the catalytic sites, which can enhance catalytic activity and selectivity. mdpi.com Research has shown that the support can significantly influence the performance of the catalyst. mdpi.com

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. essentialchemicalindustry.orgpressbooks.pub These catalysts are advantageous in industrial processes because they are easily separated from the products. essentialchemicalindustry.org The use of this compound-based scaffolds in heterogeneous catalysis is an area of active research.

By modifying the surface of a support material with this compound, it is possible to create a specific chemical environment around the catalytic sites. This can influence the adsorption of reactants and the desorption of products, which are key steps in a heterogeneous catalytic reaction. frontiersin.org For example, the hydrophobic nature of the decane chain could be beneficial in certain reactions involving non-polar reactants. The ability to tune the surface properties of a catalyst support is crucial for optimizing its performance in specific applications, such as in environmental catalysis for the mitigation of pollutants. the-innovation.org

Development of Advanced Functional Coatings and Interfaces

The development of advanced functional coatings is a cornerstone of modern materials science, aiming to impart novel properties to substrate surfaces beyond simple protection. eupia.orge-bookshelf.de These coatings can modify physical or chemical behaviors for specific, high-performance applications. eupia.org Within this field, organosilicon compounds, particularly long-chain alkylfunctional silanes like this compound, are pivotal for creating highly ordered and stable molecular films. scientific.netresearchgate.net This compound's unique α,ω-bis(trihydrido)silane structure allows for dipodal interaction with substrates, forming robust self-assembled monolayers (SAMs) that serve as the foundation for sophisticated functional interfaces. researchgate.net

Engineering of Biointerfaces for Sensors and Devices via Si-C Linkages

The performance and stability of biosensors and implantable devices are critically dependent on the interface between the inorganic device material and the biological environment. A significant advancement in this area involves creating biointerfaces using direct silicon-carbon (Si-C) bonds, which offer superior stability compared to traditional methods. researchgate.net Protocols using molecules like this compound allow for the formation of these robust interlayers directly on silicon or metal surfaces. researchgate.netresearchgate.net

These Si-C bonded monolayers are not only more stable in corrosive aqueous solutions but can also be further functionalized. researchgate.net For example, other long-chain silanes with terminal bromo groups can be converted to feature azide, amine, or alkyne groups, demonstrating a versatile platform for attaching bioactive molecules like antibiotics or DNA. researchgate.net The use of this compound and similar precursors to form these stable, conductive, and biocompatible interfaces is predicted to expand the applications of future silicon-based biosensors. researchgate.net

| Feature | Traditional Alkoxysilane (Si-O-Si) Linkage | Direct (Si-C) Linkage (e.g., via this compound) |

|---|---|---|

| Substrate Requirement | Oxidized surface (e.g., SiO₂) | Hydrogen-terminated or oxide-free surface (e.g., Si, Ti, Au) scientific.netresearchgate.net |

| Chemical Stability | Susceptible to hydrolysis | More stable in aqueous and organic media researchgate.net |

| Electrical Properties | Forms an insulating oxide layer, can increase electrical noise researchgate.netresearchgate.net | Reduces insulating layer, decreases electrical noise for sensors researchgate.netresearchgate.net |

| Bonding Type | Siloxane bond (Si-O-Si) | Direct Silicon-Carbon bond researchgate.net |

Tailoring Wettability and Surface Energy using this compound-Derived Films

The wettability of a surface, governed by its surface energy, is a critical property for a vast range of applications, from anti-fouling coatings to microfluidics. relyon-plasma.comnih.gov Wettability describes the behavior of a liquid on a solid surface and is commonly quantified by measuring the contact angle. relyon-plasma.com Self-assembled monolayers derived from long-chain alkylsilanes like this compound provide a precise method for modifying the surface energy and, consequently, the wettability of a substrate.